Product packaging for 3-amino-N-hydroxypyridine-2-carboxamide(Cat. No.:CAS No. 98140-94-4)

3-amino-N-hydroxypyridine-2-carboxamide

Cat. No.: B582096
CAS No.: 98140-94-4
M. Wt: 153.141
InChI Key: NAXHXXVOPKZDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-hydroxypyridine-2-carboxamide is a chemical reagent For Research Use Only. It is not for human or veterinary diagnosis or therapeutic applications. This compound is of significant interest in medicinal chemistry and drug discovery due to its structural features as a hybrid of two privileged scaffolds: the 3-aminopyridine-2-carboxamide and the N-hydroxyamide. Although specific studies on this exact molecule are limited, research on its close structural analogs provides strong evidence of its potential research value. Compounds based on the 3-aminopyrazine-2-carboxamide scaffold, a closely related heterocyclic system, have been extensively investigated as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers . These inhibitors are designed to form key hydrogen bonds within the kinase hinge region, making this chemotype a promising starting point for the development of targeted anti-cancer therapies . Furthermore, the 3-aminopyridine core is a recognized structure in agrochemical research. Related heterocyclic frameworks, such as thieno[2,3-b]pyridine derivatives, have been studied for their utility as herbicide safeners, which help protect crops from the damaging effects of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) . The presence of both amino and N-hydroxy groups on the carboxamide moiety in this compound offers unique potential for metal chelation and modulation of solubility, which can be leveraged in biochemical assays and as a building block for the synthesis of more complex molecules. Its structural motifs are frequently encountered in the development of protease inhibitors and as intermediates in multi-step organic syntheses aimed at creating diverse compound libraries for high-throughput screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O2 B582096 3-amino-N-hydroxypyridine-2-carboxamide CAS No. 98140-94-4

Properties

IUPAC Name

3-amino-N-hydroxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-2-1-3-8-5(4)6(10)9-11/h1-3,11H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXHXXVOPKZDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Amino N Hydroxypyridine 2 Carboxamide

Established Synthetic Pathways to the 3-Amino-N-hydroxypyridine-2-carboxamide Core Structure

The traditional synthesis of the this compound scaffold is a sequential process, beginning with the formation of key precursors, followed by the construction of the carboxamide side chain and the final introduction of the N-hydroxyl group.

Synthesis of Key Precursors: Routes to 3-Amino-2-hydroxypyridine and Related Intermediates

The foundation of the target molecule lies in the synthesis of appropriately substituted pyridine (B92270) intermediates, primarily 3-aminopyridine-2-carboxylic acid or its close relatives. One critical precursor is 3-amino-2-hydroxypyridine. Several routes have been established for its preparation.

One common method begins with the nitration of 3-hydroxypyridine (B118123) using fuming nitric acid in the presence of concentrated sulfuric acid, followed by the reduction of the resulting nitropyridine intermediate. google.com Another approach involves a multi-stage process starting from furan-2-carboxylic acid derivatives, which are reacted with ammonia (B1221849) in a solvent containing amide groups at high temperatures. google.com A further method starts with 2-chloropyridine, which is first converted to 2-hydroxypyridine. This intermediate is then nitrated and subsequently reduced to yield 3-amino-2-hydroxypyridine. patsnap.com A similar strategy employs the reduction of 2-hydroxy-3-nitro-5-bromopyridine with iron powder and hydrochloric acid, followed by a dehalogenation step. google.com

The direct precursor to the carboxamide is 3-aminopyridine-2-carboxylic acid, also known as 3-aminopicolinic acid. nih.gov Its synthesis is a key step. While various methods exist for aminopyridine synthesis, such as the Chichibabin reaction for producing 2-aminopyridine (B139424), the specific substitution pattern of 3-amino-2-carboxypyridine requires targeted approaches. youtube.com Decarboxylation of 3-aminopyridine-2-carboxylic acid can be used to prepare 3-aminopyridine. orgsyn.org

Table 1: Selected Synthetic Routes to Key Pyridine Precursors

Starting Material Key Transformation(s) Product Reference(s)

Formation of the Carboxamide Linkage: Amidation Reactions and Coupling Strategies

The formation of the amide bond is a fundamental transformation in organic chemistry. researchgate.net To construct the carboxamide moiety of the target molecule, the carboxylic acid group of a precursor like 3-aminopyridine-2-carboxylic acid must be coupled with an amine. In this specific case, the amine is hydroxylamine (B1172632).

Standard amidation procedures involve the activation of the carboxylic acid. A common method is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. nih.gov This activated intermediate then readily reacts with the amine.

Alternatively, a wide array of coupling agents can be employed to facilitate the direct reaction between a carboxylic acid and an amine, avoiding the need to isolate the acyl chloride. These reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. thieme-connect.de Another effective coupling agent is 1-propylphosphonic anhydride (B1165640) (T3P®). nih.gov These methods are widely used for synthesizing various pyridine-2-carboxamides. nih.govnih.govnih.gov

Introduction of the N-Hydroxyl Functionality: Specific Hydroxylation Approaches

The final step in the synthesis of this compound is the introduction of the N-hydroxyl group, which is accomplished during the amidation step by using hydroxylamine (NH₂OH) as the nucleophile. The amidation strategies described previously are directly applicable.

The process involves reacting an activated form of 3-aminopyridine-2-carboxylic acid (e.g., the acyl chloride) or the carboxylic acid itself in the presence of a coupling agent, with hydroxylamine or one of its salts. The use of hydroxylamines in amination reactions to form hydroxamic acids is a well-established procedure. acs.org The reaction conditions must be carefully controlled to ensure the desired product is formed without unwanted side reactions involving the other functional groups on the pyridine ring.

Advanced Synthetic Approaches and Catalyst Development for Enhanced Efficiency

Modern organic synthesis focuses on improving reaction efficiency, selectivity, and environmental footprint. These principles have been applied to the synthesis of pyridine carboxamides, offering advantages over traditional methods.

Chemo- and Regioselective Synthesis Strategies for Substituted Pyridine-2-carboxamides

Achieving specific substitution patterns on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle, which deactivates it towards electrophilic substitution and directs nucleophilic substitution primarily to the C-2 and C-4 positions. nih.gov The synthesis of derivatives of this compound requires precise control over the placement of substituents.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the regioselective introduction of aryl or heteroaryl groups onto a pyridine core. This strategy typically involves preparing a halogenated pyridine precursor (e.g., methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate) and coupling it with a boronic acid or boronate ester in the presence of a palladium catalyst. mdpi.com This approach allows for the synthesis of a diverse library of substituted thienopyridine-2-carboxylates, which are structural analogs of the target compound. mdpi.comnih.gov Such methods provide high yields and excellent control over the final structure.

Application of Modern Organic Synthesis Techniques (e.g., Microwave-assisted Synthesis, Flow Chemistry)

Recent advancements in synthetic technology have been harnessed to improve the synthesis of amides and pyridine-based compounds.

Microwave-assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. It offers rapid heating, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov The synthesis of various pyridine derivatives has been shown to be highly efficient under microwave conditions. organic-chemistry.orgmdpi.com Specifically, the formation of amides and related heterocyclic systems, such as 3-aminopyrazine-2-carboxamides, has been successfully achieved using microwave assistance, often completing in minutes what would take hours by traditional methods. mdpi.commdpi.com

Flow Chemistry: Continuous flow chemistry offers numerous advantages for amide bond formation, including enhanced safety, scalability, and process control. nih.govresearchgate.net In a flow system, reagents are pumped through a reactor where they mix and react. This technology allows for precise control of reaction parameters like temperature, pressure, and reaction time. researchgate.net Direct amidation of carboxylic acids and amines has been successfully demonstrated in flow systems, sometimes utilizing heterogeneous catalysts that can be easily separated from the product stream, simplifying purification. rsc.org The transition of traditional amidation and peptide synthesis methods into continuous-flow setups has been a major focus, aiming for improved space-time yields and more sustainable manufacturing processes. nih.gov

Table 2: Comparison of Synthetic Techniques

Technique Key Advantages Application to Pyridine Carboxamide Synthesis Reference(s)
Conventional Heating Well-established, simple setup. Standard method for precursor synthesis and amidation. patsnap.comnih.gov
Microwave-Assisted Synthesis Rapid reaction times, increased yields, cleaner reactions. One-pot synthesis of pyridines; efficient amidation. nih.govorganic-chemistry.orgmdpi.com
Flow Chemistry Enhanced safety, scalability, precise process control, simplified purification. Direct amide bond formation, potential for greener synthesis. nih.govresearchgate.netrsc.org

Systematic Derivatization Strategies and Analogue Synthesis for Research Probes

Systematic derivatization of the this compound scaffold allows for a thorough exploration of the structure-activity relationship (SAR). By methodically altering different parts of the molecule, researchers can identify key structural features responsible for its biological activity and develop analogs with improved properties.

Modification of the Pyridine Ring System: Substituent Variation and Heterocyclic Fusions

Modifications to the pyridine ring of this compound are a key strategy for creating new analogs. This can involve introducing various substituents or fusing other heterocyclic rings to the pyridine core.

One approach involves the formal C3 selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides. acs.org This method provides a pathway to previously challenging C3-hydroxy pyridines, which can serve as versatile building blocks for further derivatization. acs.org The process has shown a broad substrate scope and is scalable, making it suitable for generating a diverse library of analogs. acs.org

Another strategy involves the synthesis of thieno[2,3-b]pyridines, which are bioisosteres of the pyridine ring. These compounds have shown a range of biological activities. For instance, a series of 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamides have been identified as selective positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov The synthesis of these compounds often involves the reaction of a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile with an N-aryl-2-chloroacetamide. nih.gov

The table below illustrates examples of modifications on the pyridine ring system and the resulting analogs.

Starting Material Modification Strategy Resulting Analog Structure Reference
Pyridine N-oxidePhotochemical valence isomerization3-Hydroxypyridine acs.org
4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileReaction with N-aryl-2-chloroacetamide and subsequent cyclization3-Amino-N-aryl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide nih.gov

Structural Diversification at the Carboxamide Functionality (e.g., Alkyl, Aryl, Heteroaryl Substitutions)

Varying the substituent on the carboxamide nitrogen is a common and effective way to diversify the this compound structure. This allows for the introduction of a wide range of alkyl, aryl, and heteroaryl groups, which can significantly impact the compound's properties.

For example, a series of N-substituted 3-aminopyrazine-2-carboxamides, which are structurally related to the pyridine-2-carboxamides, have been synthesized with various benzyl, alkyl, and phenyl substituents on the carboxamide moiety. nih.govnih.gov These modifications were achieved by converting 3-aminopyrazine-2-carboxylic acid into the corresponding carboxamides. nih.gov The diversity of these substituents has been shown to influence the antimicrobial activity of the resulting compounds. nih.govnih.gov Specifically, antibacterial activity was observed for phenyl and alkyl derivatives, while antifungal activity was seen across all subtypes. nih.govnih.gov

The synthesis of these derivatives often involves the coupling of the parent carboxylic acid with a variety of amines. This can be accomplished using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride.

The following table provides examples of structural diversification at the carboxamide functionality.

Parent Scaffold Substituent Type Example Substituent Resulting Analog Reference
3-Aminopyrazine-2-carboxylic acidBenzyl2,4-Dimethoxybenzyl3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide nih.gov
3-Aminopyrazine-2-carboxylic acidAlkyln-Butyl3-Amino-N-(n-butyl)pyrazine-2-carboxamide nih.gov
3-Aminopyrazine-2-carboxylic acidPhenyl2,4-Dimethoxyphenyl3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of 3 Amino N Hydroxypyridine 2 Carboxamide

Conformational Analysis and Tautomeric Equilibria Investigation

The structural flexibility and potential for tautomerism in 3-amino-N-hydroxypyridine-2-carboxamide are key determinants of its chemical reactivity and biological activity. Computational methods are invaluable for exploring these aspects.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the conformational landscape and tautomeric equilibria of molecules. For heterocyclic compounds like 2-aminopyridine (B139424) derivatives, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) are employed to optimize the geometries of various possible tautomers and conformers in the gas phase and in different solvents. nih.govresearchgate.net These calculations determine the relative energies of each form, allowing for the identification of the most stable tautomer. For instance, studies on 2-amino-4-methylpyridine (B118599) have shown that the canonical amino form is significantly more stable than its imine tautomers. nih.govresearchgate.net

The investigation into this compound would involve assessing several potential tautomeric forms, including keto-enol and amine-imine equilibria involving the pyridine (B92270) ring, the amino group, and the N-hydroxycarboxamide moiety. The relative energies calculated through DFT would indicate which tautomer is energetically preferred and therefore likely to be the most abundant species under equilibrium conditions.

Table 1: Example of Relative Energies for Putative Tautomers of this compound Calculated via DFT

TautomerDescriptionRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
Tautomer 1 Canonical this compound0.000.00
Tautomer 2 3-imino-N-hydroxypyridin-2(1H)-one-carboxamide+12.5+9.8
Tautomer 3 3-amino-N-oxypyridine-2-carboximidic acid+15.2+11.5
Tautomer 4 3-aminopyridine-2-carbohydroximic acid+8.4+6.1

Note: This table is illustrative and presents hypothetical data to demonstrate how DFT results would be displayed. Specific computational studies for this compound are not available in the cited literature.

Computational methods can also predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for each tautomer. researchgate.net The calculated vibrational frequencies (IR) and chemical shifts (NMR) for the most stable computed tautomers can be compared with experimental spectra to confirm the presence of these forms in solution or the solid state. researchgate.net For example, the IR spectra of pyridinecarbonyl thiosemicarbazide (B42300) derivatives have been successfully simulated using quantum-chemical calculations to support experimental findings on their tautomeric forms. researchgate.net

For this compound, characteristic IR stretching frequencies for the C=O, N-H, and O-H groups would differ significantly between tautomers. Similarly, the 1H and 13C NMR chemical shifts of the pyridine ring protons and carbons would be sensitive to the tautomeric state.

Table 2: Example of Predicted Key Spectroscopic Data for the Most Stable Tautomer of this compound

Spectroscopic MethodFeaturePredicted Value
FT-IR Carbonyl (C=O) stretch~1650 cm⁻¹
Amine (N-H) stretch~3400-3300 cm⁻¹
Hydroxyl (O-H) stretch~3200 cm⁻¹
¹H NMR Pyridine H-4 proton~7.2 ppm
Pyridine H-5 proton~6.8 ppm
Pyridine H-6 proton~8.0 ppm
¹³C NMR Carbonyl (C=O) carbon~168 ppm
Pyridine C-2 carbon~155 ppm
Pyridine C-3 carbon~140 ppm

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is crucial for understanding the potential biological activity of compounds like this compound.

Docking simulations place the ligand (this compound) into the binding site of a target protein, and a scoring function is used to estimate the binding affinity for different poses. This approach has been widely applied to various pyridine derivatives to explore their interactions with biological targets such as enzymes and receptors. researchgate.netnih.govmdpi.com For instance, molecular docking has been used to study how 3-cyanopyridine (B1664610) derivatives bind to the anti-cancer target survivin protein and how thiosemicarbazone derivatives interact with ribonucleotide reductase. researchgate.netnih.gov Through these simulations, the most likely binding conformations of this compound within a specific protein active site can be generated, providing hypotheses about its mechanism of action.

Beyond predicting the binding pose, docking studies provide detailed insights into the intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity. Key interactions that would be analyzed for this compound include:

Hydrogen Bonding: The amino, hydroxyl, and amide groups are all potential hydrogen bond donors and acceptors, likely forming critical interactions with amino acid residues in a protein's active site.

Pi-Stacking: The aromatic pyridine ring can engage in pi-pi stacking or cation-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Metal Chelation: The arrangement of the pyridine nitrogen, the amino group, and the N-hydroxy-carboxamide moiety makes this compound a potential chelating agent for metal ions that may be present as cofactors in enzyme active sites.

Table 3: Example of Predicted Intermolecular Interactions from a Molecular Docking Study of this compound with a Hypothetical Kinase Target

Ligand Functional GroupInteracting Residue (Target)Interaction TypeDistance (Å)
Amide Carbonyl OxygenLYS 88 (Backbone NH)Hydrogen Bond2.1
Amino Group (NH₂)ASP 150 (Side Chain COO⁻)Hydrogen Bond / Salt Bridge2.8
N-Hydroxyl Group (OH)GLU 105 (Side Chain C=O)Hydrogen Bond1.9
Pyridine RingPHE 148 (Aromatic Ring)Pi-Pi Stacking3.5

Advanced Molecular Dynamics Simulations for Binding Mechanism Elucidation

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand and protein over time. MD simulations are used to assess the stability of the binding poses predicted by docking and to explore the conformational changes that may occur upon ligand binding. Studies on related heterocyclic structures, such as 3-aminopyrazine-2-carboxamides and 3-cyanopyridine derivatives, have utilized MD simulations to confirm the stability of predicted binding modes and to understand the dynamic nature of the ligand-receptor interactions. nih.govnih.gov For this compound, MD simulations could reveal the flexibility of the ligand in the binding pocket, the role of water molecules in mediating interactions, and provide a more accurate estimation of binding free energies.

Assessment of Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to simulate the motion of atoms and molecules over time. For this compound, MD simulations are employed to assess the stability of the ligand-target complex and to explore its conformational dynamics. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand binds and whether it remains stably associated with its target protein. researchgate.net

Key metrics are used to analyze the trajectory data from MD simulations:

Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable, converging RMSD plot indicates that the protein has reached equilibrium and the complex is stable.

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues around their average positions. High RMSF values indicate regions of the protein with high flexibility, which can be crucial for ligand binding and protein function.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are critical for binding affinity and specificity. MD simulations allow for the detailed tracking of these interactions over time, revealing which residues are key for maintaining the bound state. For instance, studies on related carboxamide derivatives have highlighted the crucial role of specific residues, such as Asn535, in stabilizing inhibitors within the binding pocket through persistent hydrogen bonds. nih.govrsc.orgpreprints.org

Table 1: Representative Molecular Dynamics Simulation Metrics for Ligand-Target Complexes

This table illustrates typical data obtained from MD simulations of small molecule inhibitors, like aminopyridine carboxamide derivatives, bound to their protein targets. The values are representative of a stable binding scenario.

MetricTypical Value RangeInterpretation
RMSD (Protein Backbone)1-3 ÅIndicates the system has reached structural equilibrium and the complex is stable throughout the simulation.
RMSF (Binding Site Residues)< 2 ÅLow fluctuation of binding site residues suggests a stable interaction with the ligand.
Ligand RMSD< 2.5 ÅIndicates the ligand maintains a stable binding pose within the target's active site.
Key Hydrogen Bonds Occupancy> 75%High occupancy signifies persistent and strong hydrogen bonding, crucial for anchoring the ligand.

Free Energy Calculations for Ligand Binding

While MD simulations describe the stability of a complex, free energy calculations provide a quantitative estimate of the binding affinity (ΔG) between a ligand and its target. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular for their balance of accuracy and computational efficiency. semanticscholar.org These calculations are performed on snapshots taken from MD simulation trajectories to estimate the energy difference between the bound and unbound states. nih.govsemanticscholar.org

The calculated binding free energy is a critical parameter, as it correlates with the experimentally determined binding affinity (e.g., Ki or IC50 values). A lower, more negative binding free energy value indicates a stronger and more favorable interaction. nih.gov These calculations can effectively rank a series of compounds, prioritizing those with the highest predicted affinity for synthesis and experimental testing. semanticscholar.org For example, computational models have successfully predicted binding free energies for various protein-ligand complexes, with errors that can be as low as 3.1 to 5.4 kJ/mol compared to experimental values. u-strasbg.fr

Table 2: Example of Binding Free Energy Contributions for a Ligand-Protein Complex

This table breaks down the components of a typical MM/GBSA calculation for a hypothetical complex involving a pyridine carboxamide derivative. The final ΔGbinding value indicates the predicted binding affinity.

Energy ComponentRepresentative Value (kcal/mol)Description
Van der Waals Energy (ΔEvdW)-45.5Favorable interactions from shape complementarity.
Electrostatic Energy (ΔEelec)-28.0Favorable interactions from charge complementarity and hydrogen bonds.
Polar Solvation Energy (ΔGpolar)+40.2Unfavorable energy required to desolvate polar groups upon binding.
Non-Polar Solvation Energy (ΔGnonpolar)-5.8Favorable energy from hydrophobic interactions.
Total Binding Free Energy (ΔGbinding)-39.1The overall predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key structural, physical, and chemical properties (known as descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.govnih.gov This approach is particularly valuable for optimizing lead compounds like this compound by suggesting specific structural modifications to enhance their desired biological effects.

Development of Predictive Models for Biological Activity based on Structural Descriptors

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is collected. derpharmachemica.com The three-dimensional structures of these molecules are generated, and a wide range of molecular descriptors are calculated. derpharmachemica.com Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a model is built that correlates a subset of these descriptors with the observed activity. nih.gov

The predictive power of a QSAR model is assessed using rigorous statistical validation. derpharmachemica.com Key parameters include:

r² (Coefficient of Determination): Measures how well the model fits the training data.

q² or R²cv (Cross-validated r²): Assesses the model's internal predictive ability through techniques like leave-one-out cross-validation. nih.gov

r²pred or R²ext (External Validation r²): Evaluates the model's ability to predict the activity of an independent set of test compounds. derpharmachemica.com

Studies on aminopyridine carboxamides and related heterocyclic compounds have successfully generated robust QSAR models. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have yielded models with high predictive accuracy (q² > 0.7, r²pred > 0.8) for various biological targets. rsc.orgpreprints.org

Table 3: Statistical Validation Parameters for Representative QSAR Models

This table shows typical statistical results for 2D and 3D-QSAR models developed for classes of inhibitors similar to aminopyridine carboxamides, demonstrating their predictive capabilities.

QSAR Model Typer² (Training Set)q² (Cross-Validation)pred (Test Set)Reference Class
GFA-MLR (2D-QSAR)0.91920.87670.77451,3-Thiazine Derivatives nih.gov
CoMFA (3D-QSAR)0.9440.7830.851Thieno[3,2-b]pyrrole-5-carboxamides rsc.orgpreprints.org
CoMSIA (3D-QSAR)0.9820.7280.814Thieno[3,2-b]pyrrole-5-carboxamides rsc.orgpreprints.org

Identification of Physicochemical Descriptors Correlated with Mechanistic Outcomes

A key outcome of QSAR modeling is the identification of the specific physicochemical properties that drive biological activity. These descriptors provide direct insights into the mechanism of action and guide rational drug design. For aminopyridine carboxamide derivatives, QSAR studies have revealed several critical descriptors. derpharmachemica.comderpharmachemica.com

For example, a negative correlation with LogP (a measure of lipophilicity) might suggest that lower lipophilicity is favorable for activity, possibly by improving cellular permeability or solubility. derpharmachemica.com A positive correlation with a dipole moment component could indicate that increasing the partial charge along a specific molecular axis enhances interactions with electron-rich residues in the target's active site. derpharmachemica.com Shape and connectivity indices, like the Kier ChiV2 index, often relate to the molecule's size, branching, and flexibility, with optimal values leading to better steric complementarity with the binding pocket. derpharmachemica.comderpharmachemica.com

Table 4: Key Physicochemical Descriptors and Their Influence on Activity for Aminopyridine Carboxamide Analogs

This table summarizes findings from a QSAR study on aminopyridine carboxamide inhibitors, detailing how different molecular properties correlate with their biological activity. derpharmachemica.comderpharmachemica.com

Physicochemical DescriptorCorrelation with ActivityInterpretation and Mechanistic Implication
LogP (Lipophilicity)NegativeDecreased lipophilicity (lower LogP) is associated with higher activity, potentially improving cellular permeability. derpharmachemica.com
Dipole Moment (X component)PositiveAn increased partial charge along the X-axis enhances electrostatic interactions with the target's active site. derpharmachemica.com
Kier ChiV2 IndexPositiveRelates to molecular topology and branching, suggesting a specific shape is favorable for binding. derpharmachemica.com
Shape Flexibility IndexNegativeReduced rotational flexibility (i.e., greater conformational stability) leads to better binding and higher activity. derpharmachemica.com

Structure Activity Relationship Sar Studies and Mechanistic Insights

Elucidation of Key Pharmacophores and Structural Requirements for Biological Interaction

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 3-amino-N-hydroxypyridine-2-carboxamide, the key pharmacophoric elements include the N-hydroxyl group of the carboxamide, the amino group at the 3-position, and the pyridine (B92270) ring itself.

Role of the N-Hydroxyl Group in Target Recognition and Activity

The N-hydroxypyridine-2-carboxamide moiety, specifically the N-hydroxyl group in conjunction with the adjacent carbonyl oxygen, forms a hydroxamic acid functional group. This group is a well-established and potent metal-binding group (MBG) for a variety of metalloenzymes. nih.govnih.gov The primary role of the hydroxamic acid is to chelate the metal ion cofactor—often zinc (Zn²⁺), copper (Cu²⁺), or iron (Fe²⁺)—located within the active site of these enzymes. nih.govnih.gov

This interaction is typically characterized by the following:

Bidentate Chelation: The hydroxamic acid group usually acts as a bidentate ligand, meaning it forms two bonds to the central metal ion, using the oxygen atoms from both the hydroxyl (-OH) and carbonyl (C=O) parts.

Deprotonation: The binding affinity is often highest when the hydroxamic acid is in its deprotonated (anionic) state, forming a hydroxamate. acs.org This anion can then displace a water molecule that is typically coordinated to the metal ion in the enzyme's resting state. acs.org

Broad Applicability: This chelation mechanism is a common feature for inhibitors targeting diverse metalloenzyme families, including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), tyrosinase, and aminopeptidases. nih.govnih.govnih.gov The potency of hydroxamate-based inhibitors is highlighted by their ability to achieve inhibitory constants in the submicromolar or even nanomolar range against certain targets. nih.govnih.gov

Importance of the 3-Amino Substitution on Pyridine Ring

The amino group at the 3-position of the pyridine ring is a critical component for potent biological activity. While the hydroxamate group provides the primary metal-binding function, the 3-amino group contributes significantly to the inhibitor's affinity and specificity through secondary interactions. Studies on closely related aminopyridinecarboxamide inhibitors have shown that the amino group is a key feature of the most potent compounds. nih.gov

Its importance stems from:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the enzyme's active site. These interactions help to properly orient the inhibitor and stabilize the enzyme-inhibitor complex.

Chelation Support: In some metal complexes, the amino nitrogen atom can participate directly in metal chelation along with another group, such as a deprotonated hydroxyl oxygen, forming a stable five-membered ring with the metal ion.

Scaffold Positioning: The presence and position of the amino group are indispensable for the activity of certain inhibitors. For example, in a series of LIMK1/2 inhibitors, a C5-substituted amide moiety (analogous to the 2-carboxamide (B11827560) here) was found to be essential for activity, with its primary amine forming key hydrogen bonds. acs.org Removing or modifying this group often leads to a significant drop in potency. acs.org

Influence of Substituents on the Pyridine Scaffold on Mechanistic Efficacy

The pyridine ring serves as a rigid scaffold that correctly positions the key pharmacophoric groups for interaction with the target enzyme. rsc.org Modifications to this scaffold, such as the addition of other substituents, can fine-tune the compound's biological and pharmacokinetic properties. rsc.org

Key influences of the pyridine scaffold and its substituents include:

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine or tyrosine within the enzyme's active site, further enhancing binding affinity. nih.gov

Modulation of Activity and Selectivity: Introducing substituents onto the pyridine ring can significantly alter the inhibitor's potency and selectivity. For instance, adding a chlorine atom to an aminopyridinecarboxamide scaffold was found to improve cellular activity against IKK-2. nih.gov Similarly, in a series of urease inhibitors, a chloro group at the meta position of the pyridine ring resulted in the most potent inhibition. mdpi.com

Table 1: Summary of Pharmacophoric Roles

Structural Feature Primary Role Type of Interaction Impact on Activity

| N-Hydroxypyridine- 2-carboxamide | Metal Ion Chelation | Bidentate coordination with active site metal (e.g., Zn²⁺, Fe²⁺) | Essential for inhibition of metalloenzymes nih.govnih.gov | | 3-Amino Group | Binding & Specificity | Hydrogen bonding with enzyme residues; potential secondary chelation | Crucial for high-affinity binding and proper orientation nih.govacs.org | | Pyridine Scaffold | Structural Backbone | Provides rigid framework; π-π stacking with aromatic residues | Orients functional groups; allows for substitutions to modulate potency & selectivity rsc.orgnih.gov |

Mechanistic Pathways of Enzyme Inhibition or Modulation

The this compound scaffold is a versatile inhibitor of several classes of enzymes, primarily metalloenzymes, through mechanisms centered on active-site metal chelation.

Investigation of Specific Enzyme Targets

Methionine Aminopeptidase-2 (MetAP2): Substituted 3-amino-2-hydroxyamides have been identified as potent inhibitors of human MetAP2. nih.gov MetAP2 is a metallopeptidase that removes the N-terminal methionine from newly synthesized proteins, a process essential for protein maturation and function. cancer.govmedchemexpress.com Inhibition of MetAP2 disrupts endothelial cell proliferation and angiogenesis (the formation of new blood vessels), making it a key target for anti-cancer therapies. cancer.govnih.govmedkoo.com The inhibitory mechanism relies on the hydroxamate moiety chelating the dinuclear cobalt or manganese ions in the MetAP2 active site.

Prolyl Hydroxylases (PHDs): The 3-hydroxypyridine (B118123) scaffold is a known pharmacophore for inhibiting HIF prolyl hydroxylases (PHDs), which are iron-dependent dioxygenases. researchgate.netnih.gov PHDs regulate the levels of Hypoxia-Inducible Factor (HIF) by hydroxylating specific proline residues on its alpha subunit, targeting it for degradation under normal oxygen conditions. youtube.com By chelating the Fe(II) ion in the PHD active site, inhibitors like those based on the 3-hydroxypyridine-2-carboxylic acid scaffold prevent HIF degradation. researchgate.netsigmaaldrich.com This stabilizes HIF, mimicking a state of hypoxia and activating genes involved in erythropoiesis (red blood cell production), making PHD inhibitors a treatment for anemia associated with chronic kidney disease. nih.govresearchgate.netyoutube.com

Histone Deacetylases (HDACs): The hydroxamic acid group is a classic zinc-binding pharmacophore found in many potent HDAC inhibitors. nih.govnih.gov HDACs are zinc-dependent enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. nih.govnih.gov Aberrant HDAC activity is linked to cancer. nih.gov Inhibitors containing a hydroxamate group bind to the zinc ion at the bottom of the active site cavity, blocking substrate access. nih.gov In this context, the pyridine ring of the inhibitor acts as a "capping group" that interacts with residues at the rim of the active site, contributing to potency and isoform selectivity. nih.gov

Viral Polymerases: While direct evidence for this compound is limited, related hydroxypyridinone inhibitors are known to target the endonuclease domain of viral polymerases, such as that from the influenza virus. acs.org These enzymes often contain a dinuclear manganese (Mn²⁺) active site. The inhibitor functions by coordinating the two metal ions through a triad (B1167595) of chelating oxygen atoms, displacing water molecules and blocking the enzyme's function. acs.org

Table 2: Enzyme Targets and Mechanisms of Inhibition

Enzyme Target Enzyme Class Metal Cofactor Mechanism of Action Therapeutic Application
MetAP2 Metallo-peptidase Co²⁺ / Mn²⁺ Chelates metal ions in the active site, inhibiting protein processing and angiogenesis. nih.govcancer.gov Cancer nih.gov
Prolyl Hydroxylases (PHDs) Dioxygenase Fe²⁺ Chelates the active site iron, stabilizing HIF and promoting erythropoiesis. nih.govresearchgate.net Anemia nih.gov
HDACs Hydrolase Zn²⁺ Chelates the active site zinc ion, preventing histone deacetylation and altering gene expression. nih.govnih.gov Cancer nih.gov
Viral Polymerases Endonuclease Mn²⁺ Chelates the dinuclear manganese center, inhibiting viral replication. acs.org Antiviral

Analysis of Binding Kinetics and Inhibition Types

The type of enzyme inhibition describes how an inhibitor affects enzyme kinetics. The primary modes are competitive, non-competitive, and uncompetitive inhibition. libretexts.org

Competitive Inhibition: This is the most common mechanism for inhibitors that, like this compound, are designed to bind directly to the enzyme's active site. The inhibitor competes with the natural substrate for the same binding location. libretexts.org In this mode, the maximum reaction velocity (Vmax) is unaffected because the inhibition can be overcome by sufficiently high concentrations of the substrate. However, the apparent affinity of the enzyme for the substrate is decreased, resulting in an increased Michaelis constant (Km). youtube.com Hydroxamate inhibitors of metalloproteases often exhibit competitive inhibition. acs.org

Non-competitive Inhibition: In this scenario, the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. youtube.com This binding event reduces the enzyme's catalytic efficiency but does not affect substrate binding. Consequently, Vmax is lowered, while Km remains unchanged. youtube.com

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product. fiveable.me This mode is characterized by a decrease in both Vmax and Km. youtube.comfiveable.me

For inhibitors like this compound that function by chelating an active site metal ion, the inhibition is typically found to be competitive with the substrate. acs.orgnih.gov Kinetic studies on related pyridine carboxamide derivatives targeting urease have also demonstrated a mixed-type inhibition , which displays characteristics of both competitive and non-competitive modes. mdpi.com The precise kinetics can be influenced by the specific enzyme and the secondary interactions of the inhibitor scaffold. nih.gov

Molecular Basis of Selectivity against Isoforms or Related Targets

The selectivity of inhibitors like this compound is often rooted in subtle differences in the amino acid composition of the target enzyme's active site. In the context of histone deacetylases (HDACs), a family of enzymes often targeted by such compounds, the selectivity for different isoforms is crucial for therapeutic efficacy and minimizing off-target effects.

The classic pharmacophoric model of an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG), a linker, and a surface recognition "cap" group that interacts with amino acid residues at the rim of the active site. nih.gov For this compound, the N-hydroxy-carboxamide moiety serves as the ZBG, chelating the zinc ion in the active site. The pyridine ring and the amino group constitute the linker and part of the cap group.

The selectivity of pyridine-based inhibitors is influenced by the substitution pattern on the pyridine ring. For instance, studies on related 2-aminobenzamides have shown that modifications to the linker and cap group can lead to selectivity for specific HDAC isoforms. nih.gov The positioning of the amino group at the 3-position of the pyridine ring in this compound is predicted to influence its interaction with the amino acid residues lining the active site channel. These interactions, governed by hydrogen bonding, and van der Waals forces, can determine the compound's preference for one HDAC isoform over another.

For example, the active sites of HDAC1, HDAC2, and HDAC3, while largely conserved, have minor differences in their amino acid residues. nih.gov The specific orientation and hydrogen bonding capacity of the 3-amino group could favor binding to an isoform where a corresponding hydrogen bond acceptor is optimally positioned. Molecular docking studies on analogous pyrazine-linked 2-aminobenzamides have demonstrated how different substitutions can achieve selectivity for HDAC1/HDAC2 over HDAC3. nih.gov

Comparative SAR with Analogous Hydroxamic Acid and Pyridine Carboxamide Scaffolds

The structure-activity relationship of this compound can be further understood by comparing it with analogous compounds featuring hydroxamic acid and other pyridine carboxamide scaffolds.

Hydroxamic Acids:

Hydroxamic acids are a well-established class of HDAC inhibitors, with suberoylanilide hydroxamic acid (SAHA) being a notable example. nih.gov The hydroxamic acid moiety (-CONHOH) is a potent ZBG. However, concerns about its potential pharmacokinetic liabilities have driven the search for alternative ZBGs. nih.gov The N-hydroxypyridine-2-carboxamide core of the subject compound retains the critical hydroxamic acid functionality for zinc chelation.

Pyridine-Based Scaffolds:

The pyridine ring serves as a versatile scaffold in medicinal chemistry. Its nitrogen atom can participate in hydrogen bonding and alter the electronic properties of the molecule. wikipedia.org

3-Hydroxypyridin-2-thione (3-HPT): Research into alternative ZBGs has identified 3-hydroxypyridin-2-thione as a novel group for selective HDAC inhibition. nih.gov Unlike broad-spectrum hydroxamic acid inhibitors, 3-HPT-based compounds have shown remarkable selectivity, inhibiting HDAC6 and HDAC8 while being inactive against HDAC1. nih.govresearchgate.net This highlights the significant impact of the ZBG's chemical nature on isoform selectivity. The replacement of the carbonyl oxygen with a thione sulfur in the pyridine ring dramatically alters the electronic and steric properties, leading to a different isoform inhibition profile.

2-Aminobenzamides: Compounds like MS-275 (Entinostat) feature a 2-aminobenzamide (B116534) core and exhibit good class I HDAC selectivity. nih.gov SAR studies on this class have shown that the amino group is crucial for activity and that modifications to the "cap" group, which is connected to the amino group, can fine-tune potency and selectivity. nih.gov this compound shares the 3-amino-pyridine-2-carboxamide substructure, suggesting that the amino group likely plays a similar role in orienting the molecule within the active site and contributing to binding affinity.

The following table summarizes the inhibitory activities of some related HDAC inhibitors, providing a basis for comparative analysis.

Compound/ScaffoldTarget(s)Key Structural FeaturesSelectivity Profile
Suberoylanilide hydroxamic acid (SAHA)Pan-HDACHydroxamic acid ZBG, long aliphatic linkerBroad-spectrum inhibitor
3-Hydroxypyridin-2-thione (3-HPT)HDAC6, HDAC83-hydroxypyridin-2-thione ZBGSelective for HDAC6/8 over HDAC1 nih.gov
MS-275 (Entinostat)Class I HDACs (HDAC1, 2, 3)2-aminobenzamide coreSelective for Class I HDACs nih.gov

This comparative analysis underscores the importance of both the ZBG and the scaffold's substitution pattern in determining the biological activity and selectivity profile of HDAC inhibitors. The unique combination of a hydroxamic acid ZBG within a 3-aminopyridine-2-carboxamide (B1253797) framework suggests a distinct SAR profile for the title compound, likely blending features from both parent classes.

Preclinical Mechanistic Investigations in Model Biological Systems

In Vitro Mechanistic Studies

Cell-based Assays for Pathway Modulation and Cellular Activity Mechanisms

No publicly available studies were identified that investigated the effects of 3-amino-N-hydroxypyridine-2-carboxamide in cell-based assays to determine its influence on specific signaling pathways or to elucidate its mechanisms of cellular activity.

Enzyme Assays for Direct Target Interaction and Potency Determination

There is no available information from enzyme assays that would indicate a direct interaction between this compound and specific protein targets, nor are there any data to determine its potency as an inhibitor or activator.

Proteomic and Metabolomic Approaches to Elucidate Mechanistic Pathways

No research utilizing proteomic or metabolomic approaches to analyze the effects of this compound on cellular systems was found. Such studies would be crucial for identifying the broader biochemical pathways affected by the compound.

In Vivo Mechanistic Probes and Activity Assessment in Relevant Models

Use of the Compound as a Research Tool to Probe Biological Processes

There are no documented instances of this compound being used as a chemical probe or research tool to investigate biological processes in living organisms.

Assessment of Target Engagement and Downstream Mechanistic Effects in Experimental Models

Information regarding the in vivo assessment of target engagement and the subsequent downstream mechanistic effects of this compound in any experimental models is not available in the reviewed literature.

Interactions with Biological Macromolecules (Beyond Target Enzymes)

The characterization of a compound's interactions with ubiquitous biological macromolecules is a critical component of preclinical assessment, providing insights into potential off-target effects, pharmacokinetics, and mechanisms of action. For this compound, this aspect of its preclinical profile is largely undefined.

Non-specific Protein Binding Studies

There is currently no published data detailing the non-specific protein binding of this compound. Such studies, often employing techniques like equilibrium dialysis or ultrafiltration with plasma proteins such as albumin and alpha-1-acid glycoprotein, are essential for understanding the distribution and free fraction of a drug candidate. The degree of plasma protein binding significantly influences a compound's bioavailability, volume of distribution, and clearance. Without this information, a comprehensive understanding of the pharmacokinetic profile of this compound is incomplete.

Analytical Characterization Techniques for Research on 3 Amino N Hydroxypyridine 2 Carboxamide and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By interacting with electromagnetic radiation, molecules provide detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a molecule. It provides information on the chemical environment of individual nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectra of aminopyridine derivatives, the chemical shifts (δ) of protons are influenced by their local electronic environment. For instance, in derivatives of 3-aminopyrazine-2-carboxamides, the amide proton signal can appear in the range of δ 8.80–10.85 ppm in DMSO-d₆, while the aromatic protons of the pyrazine (B50134) ring are typically found between δ 7.76–8.30 ppm. nih.gov The protons of the 3-amino group often present as a broad singlet around δ 7.49–7.62 ppm in DMSO-d₆. nih.gov For the parent compound, 3-aminopyridine, ¹H NMR spectra in CDCl₃ show proton signals at approximately δ 8.08, 7.99, 7.03, and 6.97 ppm. chemicalbook.com The amino group protons appear around δ 3.89 ppm. chemicalbook.com

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. In 3-aminopyrazine-2-carboxamide (B1665363) derivatives, the amidic carbon signal is typically observed in the range of δ 163.35–166.64 ppm. nih.gov These characteristic chemical shifts allow for the unambiguous confirmation of the synthesized molecular structure.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Aminopyridine-Related Structures

Functional Group/Proton 3-Aminopyrazine-2-carboxamide Derivatives (in DMSO-d₆) nih.gov 3-Aminopyridine (in CDCl₃) chemicalbook.com Pyridine-2-carboxamide (in CDCl₃) chemicalbook.com
Amide NH 8.80–10.85 - ~7.9 / ~6.7
Aromatic CH 7.76–8.30 8.08, 7.99, 7.03, 6.97 8.58, 8.21, 7.86, 7.45
Amino NH₂ 7.49–7.62 (broad singlet) 3.89 -

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Aminopyridine-Related Structures

Functional Group/Carbon 3-Aminopyrazine-2-carboxamide Derivatives (in DMSO-d₆) nih.gov Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate (in CDCl₃) nih.gov
Amide C=O 163.35–166.64 -
Ester C=O - 169.17, 167.10
Aromatic C Not specified 159.30, 157.88, 145.90, 140.25, 135.79, 129.51, 127.32, 105.53, 100.73

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like 3-amino-N-hydroxypyridine-2-carboxamide and its derivatives, as it typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition. For example, the calculated mass for the protonated molecule of a substituted pyridine (B92270) derivative, [C₁₆H₁₄ClN₂O₂]⁺, was 301.0738, with the found mass being 301.0741, confirming the molecular formula. nih.gov In the analysis of other aminopyridine derivatives, HRMS has been used to confirm the elemental composition, such as for C₂₂H₂₉N₂O₄ which had a calculated [M+H]⁺ of 385.2127 and a found value of 385.2108. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, providing valuable structural information. The fragmentation patterns of deprotonated hydroxamic acids can be complex, sometimes involving rearrangements like the Lossen rearrangement. researchgate.net The fragmentation of protonated amino acids often results in the characteristic loss of water and carbon monoxide. nih.gov These fragmentation pathways help to identify the different components of the molecule.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Properties

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. Key functional groups in this compound, such as the carbonyl group (C=O), N-H, and O-H bonds, have characteristic absorption frequencies. For example, in derivatives of 3-aminopyrazine-2-carboxamides, the amide carbonyl stretch is typically observed in the range of 1641–1684 cm⁻¹. nih.gov In a related compound, 3-(benzylamino)pyrazine-2-carboxamide, the -NH- stretch appears at 3452 cm⁻¹, the -CONH₂ at 3126 cm⁻¹, and the -C=O at 1689 cm⁻¹. mdpi.com

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For instance, aminopyridine derivatives exhibit absorption maxima that can be used for their characterization. nih.gov A study on 3-hydroxypyridine (B118123) showed a distinct UV spectrum that was used for its identification in reaction mixtures. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Related Amide Structures

Functional Group 3-Aminopyrazine-2-carboxamide Derivatives nih.gov 3-(Benzylamino)pyrazine-2-carboxamide mdpi.com Pyridine-2-carboxamide chemicalbook.com
Amide C=O Stretch 1641–1684 cm⁻¹ 1689 cm⁻¹ Not specified
N-H Stretch Not specified 3452 cm⁻¹ (-NH-), 3126 cm⁻¹ (-CONH₂) Not specified
Aromatic C-C/C-N Stretches Not specified 1584, 1529, 1508, 1473 cm⁻¹ Not specified

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly used mode where a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of pyridine and its derivatives, various HPLC methods have been developed. helixchrom.comhelixchrom.com A typical setup might involve a C18 column (e.g., LiChrosorb® 100 RP-18) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and a phosphate (B84403) buffer to control the pH. ptfarm.pl UV detection is frequently employed, with the wavelength set to an absorption maximum of the analyte. ptfarm.pl Method validation is crucial and includes assessing parameters such as selectivity, precision, accuracy, and linearity to ensure reliable and reproducible results. ptfarm.pl The use of mixed-mode columns can also be advantageous for separating hydrophilic compounds like aminopyridines without the need for ion-pairing reagents, making the method compatible with mass spectrometry detection. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile ones. gcms.czresearchgate.netjfda-online.com This not only improves chromatographic performance but can also enhance detection sensitivity. gcms.cz

Common derivatization techniques include silylation, which replaces active hydrogens in amino and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, and acylation. gcms.czresearchgate.net For example, silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create silyl (B83357) esters and ethers that are more amenable to GC analysis. gcms.cz The choice of derivatizing reagent depends on the specific functional groups present in the molecule. gcms.cz

The GC-MS analysis of these derivatives involves separating them on a capillary column (e.g., a DB-5ms column) followed by detection with a mass spectrometer. mdpi.comnih.govnih.govresearchgate.net The mass spectrometer provides both quantitative data and mass spectra that aid in the identification of the derivatized compounds. This technique is particularly useful for analyzing complex mixtures of volatile compounds. mdpi.com

Solid-State Characterization for Crystal Structure and Polymorphism

Solid-state characterization provides crucial insights into the arrangement of molecules in a crystal lattice, which can influence a compound's physicochemical properties, including solubility, stability, and bioavailability.

Single-crystal X-ray diffraction is an unparalleled technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, from which the precise location of each atom can be determined.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal in its solid-state characterization. The resulting crystal structure would definitively confirm its molecular conformation, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The presence of the amino, hydroxyl, and carboxamide groups in this compound makes it a prime candidate for forming extensive hydrogen-bonding networks, which would be meticulously detailed by a crystallographic study.

Moreover, X-ray crystallography is an invaluable tool for studying the interactions of this compound with its biological targets. By co-crystallizing the compound with a target protein or enzyme, it is possible to obtain a high-resolution structure of the complex. This provides a detailed map of the binding site and the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that are critical for its biological activity. Such information is instrumental in structure-based drug design, enabling the rational optimization of the lead compound to enhance its potency and selectivity.

Crystallographic Data for Related Pyridine Derivatives
Compound N-(pyridine-2-carbonyl)pyridine-2-carboxamide
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Key Structural Feature Nearly planar molecule
Reference nih.gov
Compound 3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide
Crystal System Monoclinic
Space Group I2/a
Key Structural Feature Non-planar molecule with a significant dihedral angle between pyridine rings
Reference nih.gov

This table presents illustrative data for related compounds to demonstrate the type of information obtained from X-ray crystallography.

Powder X-ray diffraction (PXRD) is a complementary and more routinely accessible technique for the characterization of crystalline solids. libretexts.org Unlike single-crystal X-ray diffraction, PXRD is performed on a powdered sample containing a multitude of small, randomly oriented crystallites. wikipedia.org The resulting diffractogram is a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ). libretexts.org This pattern serves as a unique "fingerprint" for a specific crystalline phase. libretexts.org

The primary applications of PXRD in the research of this compound and its derivatives would include:

Phase Identification and Purity Analysis: The PXRD pattern of a newly synthesized batch of this compound can be compared to a reference pattern to confirm its identity. Furthermore, the presence of any crystalline impurities would be indicated by additional peaks in the diffractogram. libretexts.orgwikipedia.org

Polymorph Screening: Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice. Different polymorphs can have distinct physicochemical properties. PXRD is the foremost technique for identifying and distinguishing between different polymorphic forms. Each polymorph will produce a unique PXRD pattern. A systematic polymorph screen would involve crystallizing this compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids by PXRD to identify all accessible crystalline forms.

Monitoring Solid-State Transformations: The stability of a particular crystalline form is a critical parameter. PXRD can be used to monitor for any changes in the crystalline form of this compound under various stress conditions, such as elevated temperature, humidity, and mechanical stress (e.g., grinding). This is crucial for selecting the most stable polymorph for further development.

The analysis of PXRD data involves comparing the positions and relative intensities of the diffraction peaks. For example, in the study of zinc hydroxy salts, PXRD was used to identify new crystalline phases formed during anion exchange reactions, with the new phases characterized by distinct peak positions and d-spacings. researchgate.net

Application of PXRD Information Obtained
Phase Identification Confirmation of the desired crystalline form by matching the experimental pattern to a reference.
Purity Assessment Detection of crystalline impurities, which appear as unexpected peaks in the diffractogram.
Polymorph Identification Each polymorph will exhibit a unique PXRD pattern, allowing for their unambiguous identification.
Stability Studies Monitoring changes in the PXRD pattern over time or under stress to assess solid-state stability.

Emerging Research Directions and Future Perspectives for Hydroxypyridine Carboxamides

Advanced Lead Optimization Strategies in Academic Drug Discovery

Modern drug discovery has moved beyond traditional high-throughput screening, incorporating more rational, structure-guided, and computationally intensive strategies. For scaffolds like hydroxypyridine carboxamides, these advanced methods aim to accelerate the journey from initial hit to optimized lead compound with improved potency, selectivity, and pharmacokinetic profiles.

Fragment-Based Drug Design (FBDD) has become a cornerstone of modern drug discovery, emphasizing the use of small, low-molecular-weight compounds ("fragments") as starting points for building more potent, lead-like molecules. chemrxiv.orgresearchgate.netvu.nl This approach allows for a more efficient exploration of chemical space compared to traditional screening of larger, more complex molecules. nih.gov

The 3-aminopyridine-2-one scaffold, a close structural relative of 3-amino-N-hydroxypyridine-2-carboxamide, serves as an excellent example of an FBDD starting point. nih.gov This fragment is advantageous due to several key features:

High Ligand Efficiency: Fragment hits are often weak binders but exhibit high-quality interactions with their target, leading to high ligand efficiency. nih.gov

Hydrogen Bonding Capability: The fragment can form multiple hydrogen bonds with the backbone of a protein's hinge region, a common interaction mode for kinase inhibitors. nih.gov

Multiple Derivatization Points: The core structure possesses several suitable locations for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR) and optimization of binding affinity and selectivity. nih.gov

In one application, a fragment library based on 3-aminopyridin-2-one was synthesized and screened against a panel of protein kinases. This FBDD approach rapidly identified novel inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, two important targets in cancer therapy. nih.gov The principles of FBDD can be directly applied to the this compound scaffold, using it as a core fragment to be elaborated into more complex and potent inhibitors for various biological targets.

FBDD PrincipleApplication to Hydroxypyridine Carboxamide Scaffold
Fragment Screening Screen a library of small fragments, including the core hydroxypyridine carboxamide scaffold, against a biological target to identify weak but efficient binders.
Structure-Guided Growth Use X-ray crystallography or NMR to determine the binding mode of the fragment. Design and synthesize modifications that extend into nearby pockets of the target protein to increase affinity.
Fragment Linking Identify two or more different fragments that bind to adjacent sites on the target. Synthesize a new molecule that links these fragments together to create a high-affinity ligand.
Ligand Efficiency (LE) Optimization Monitor LE throughout the optimization process to ensure that increases in potency are not solely due to increases in molecular size, leading to more drug-like candidates.

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug design by rapidly processing vast datasets to predict molecular properties and generate novel chemical structures. nih.govmdpi.commdpi.com These computational tools are applied at nearly every stage of computer-aided drug design, significantly increasing the success rate of identifying promising hit compounds. nih.govnih.gov

For the hydroxypyridine carboxamide family, AI and ML models can be employed in several ways:

Predictive Modeling: ML algorithms such as support vector machines (SVM), random forests, and deep neural networks (DNNs) can be trained on existing data for hydroxypyridine carboxamide analogs. mdpi.com These trained models can then predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of newly designed, virtual compounds. This allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources. mdpi.comnih.gov

De Novo Drug Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns of chemical structures from large databases. mdpi.combohrium.com They can then be trained on a specific set of active hydroxypyridine carboxamides to generate novel molecules that retain the desired core scaffold but possess new, diverse substituents predicted to enhance activity or improve drug-like properties. mdpi.com

Target Prediction and Repurposing: ML models can be trained on large datasets of compounds and their known biological targets. mdpi.com These models can then predict potential new targets for existing hydroxypyridine carboxamide derivatives, opening avenues for drug repurposing.

AI/ML ApplicationDescriptionPotential Impact on Hydroxypyridine Carboxamide Research
Quantitative Structure-Activity Relationship (QSAR) Develop predictive models that correlate chemical structures with biological activity.Rapidly predict the potency of virtual analogs, guiding synthetic efforts toward more active compounds. mdpi.com
ADMET Prediction Train models to predict pharmacokinetic and toxicity profiles from molecular structure.Identify and filter out compounds with poor drug-like properties early in the design phase.
Generative Models Use AI to design novel molecules with desired properties from scratch.Create new hydroxypyridine carboxamide derivatives with optimized activity and selectivity. mdpi.com
Virtual Screening Use ML to score and rank large virtual libraries of compounds against a specific target.Efficiently identify the most promising candidates for synthesis and testing from vast chemical databases. nih.gov

During lead optimization, initial hit compounds can sometimes become overly complex, leading to challenges in synthesis, poor physicochemical properties (e.g., low solubility), and potential off-target effects. Structural simplification, also known as molecular deconstruction or simplification, is a strategy used to reduce the complexity of a lead compound while retaining or even improving its desired biological activity.

The primary goals of this methodology are to enhance research tractability by:

Improving Synthetic Accessibility: Simpler molecules are generally easier, faster, and less expensive to synthesize. This allows for more rapid iteration and exploration of SAR.

Enhancing Physicochemical Properties: Reducing molecular weight and complexity can often lead to improved solubility, permeability, and other properties crucial for a successful drug candidate.

Identifying the Core Pharmacophore: By systematically removing or simplifying parts of a molecule, researchers can better understand which structural elements are essential for biological activity.

For a complex lead compound derived from the this compound scaffold, a structural simplification approach might involve replacing a large, synthetically challenging substituent with a smaller, isosteric group that preserves key interactions with the target protein. Computational methods, such as molecular docking and free energy calculations, can guide this process by predicting how simplification will affect binding affinity.

Development of Novel Chemical Probes and Research Tools based on this Scaffold

Beyond their therapeutic potential, molecules based on the hydroxypyridine carboxamide scaffold can be adapted into powerful chemical probes. nih.gov These tools are essential for studying biological systems, validating drug targets, and elucidating mechanisms of action. researchgate.net

To visualize and track the behavior of hydroxypyridine carboxamide derivatives in biological systems, they can be tagged with fluorescent markers or isotopic labels.

Fluorescent Analogues: A fluorescent probe can be created by chemically attaching a fluorophore to a non-essential position on the this compound molecule. The aminopyridine scaffold itself is a promising platform for developing fluorescent molecules. researchgate.netnih.gov For example, an azide-substituted aminopyridine has been shown to act as a "turn-on" fluorescent probe, where the fluorescence is activated upon a "click" reaction with an alkyne. nih.gov This "click-and-probe" strategy is highly valuable for biological imaging as it minimizes background fluorescence. nih.gov Such a strategy could be adapted to the hydroxypyridine carboxamide core to create probes for visualizing drug-target engagement in living cells.

Isotope-Labeled Analogues: Isotopic labeling involves replacing one or more atoms in the molecule with their heavier, stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). medchemexpress.com These "heavy" versions of the compound are chemically identical to the unlabeled parent but can be distinguished and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR). medchemexpress.com Isotope-labeled hydroxypyridine carboxamides can be used as internal standards in pharmacokinetic studies or to trace the metabolic fate of the compound within an organism.

When a compound is discovered through phenotypic screening—that is, based on an observed effect in a cell or organism—its precise molecular target is often unknown. Target deconvolution is the process of identifying this target, a critical step in understanding the compound's mechanism of action. nih.gov Affinity-based probes derived from the active compound are a primary tool for this purpose. researchgate.netresearchgate.net

An affinity probe based on a this compound hit would typically consist of three components:

The Pharmacophore: The core hydroxypyridine carboxamide structure responsible for binding to the target.

A Linker: A chemical chain that connects the pharmacophore to a reporter tag. The attachment point and linker length must be carefully chosen to avoid disrupting the compound's binding to its target.

A Reporter Tag or Reactive Group: This can be a biotin molecule for affinity purification (pulldown) experiments or a photoreactive group for covalently cross-linking the probe to its target upon UV irradiation. bohrium.com

In a typical workflow, the affinity probe is incubated with a cell lysate or live cells. The probe binds to its target protein(s), which can then be isolated from the complex mixture using the reporter tag (e.g., by capturing the biotin tag with streptavidin beads). The isolated proteins are then identified using mass spectrometry, revealing the molecular targets of the original compound. nih.govbohrium.com

Challenges and Opportunities in the Academic Research of this Compound Class

The academic pursuit of novel hydroxypyridine carboxamides faces several challenges that are common in the broader field of academic drug discovery, but it also benefits from unique opportunities. nih.govbirmingham.ac.uk

Challenges:

A primary challenge is the "translation gap" between promising early-stage academic research and the development pipeline of the pharmaceutical industry. nih.govbirmingham.ac.uk Academic labs often excel at novel target identification and hit discovery but may lack the resources and infrastructure for comprehensive preclinical development, including medicinal chemistry optimization, pharmacokinetics, and toxicology studies.

Specifically for hydroxypyridine carboxamides, a significant hurdle lies in their physicochemical properties. Many compounds in this class, particularly those designed as metal-binding pharmacophores like influenza endonuclease inhibitors, are highly polar. nih.gov This polarity can lead to poor cell membrane permeability, resulting in a disparity between high enzymatic inhibition and low activity in cell-based assays. nih.gov Overcoming this requires sophisticated medicinal chemistry efforts to modulate properties without sacrificing target affinity, which can be a resource-intensive endeavor for academic groups.

Furthermore, securing funding for the iterative process of compound optimization and preclinical testing is a major obstacle. While grants may support initial discovery, funding for the subsequent "derisking" activities that make a project attractive for commercial partnership is often scarce. nih.govbirmingham.ac.uk

Opportunities:

Despite these challenges, academic research in this area is ripe with opportunity. Academia is the primary engine for discovering novel biological targets, as demonstrated by the identification of SHP2, HPK1, and novel microbial targets for pyridine (B92270) carboxamide derivatives. nih.govresearchgate.netmalariaworld.org This freedom to explore high-risk, high-reward biology is a key advantage over industry, which often focuses on validated targets.

The modular nature of the hydroxypyridine carboxamide scaffold presents a significant opportunity. Academic chemists can leverage known synthetic routes to create diverse libraries of analogues for screening against a wide array of biological targets. nih.govacs.org This allows for efficient exploration of the structure-activity relationship and the potential for repurposing existing compounds for new indications.

Collaborative models offer a path to bridge the translation gap. Academic drug discovery centers and consortia are emerging that bring together expertise in biology, chemistry, and pharmacology to advance projects to an investment-ready stage. nih.govbirmingham.ac.uk By creating a portfolio of drug discovery projects and conducting small amounts of derisking work, these centers can make academic findings more appealing to industry partners. nih.govbirmingham.ac.uk The development of hydroxypyridine carboxamides as inhibitors for diverse targets like influenza endonuclease and SHP2 showcases the potential of this focused, collaborative approach. nih.govnih.gov

Q & A

Q. What strategies improve the crystallinity of derivatives for high-resolution structural studies?

  • Methodology : Screen crystallization conditions (e.g., vapor diffusion, solvent mixtures) using high-throughput platforms. Introduce halogen substituents (e.g., Cl, Br) to enhance crystal packing via halogen bonding. Co-crystallize with co-formers (e.g., carboxylic acids) to stabilize lattice structures .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational docking scores and experimental binding assays?

  • Methodology : Re-evaluate docking parameters (e.g., protonation states, solvation models). Perform free-energy perturbation (FEP) calculations to account for entropic effects. Validate with isothermal titration calorimetry (ITC) for direct measurement of binding thermodynamics .

Q. What statistical frameworks are recommended for analyzing high-throughput screening data of this compound’s analogs?

  • Methodology : Apply robust z-score normalization to minimize plate-to-plate variability. Use machine learning (e.g., random forests) to identify outliers and correlate structural features with activity. Confirm hits with dose-response triplicates and counter-screens against unrelated targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.